Theophylline sodium glycinate
Overview
Description
Theophylline sodium glycinate is a compound that combines theophylline, a methylxanthine derivative, with glycine, an amino acid. This compound is known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
Target of Action
Theophylline sodium glycinate, a derivative of theophylline, primarily targets phosphodiesterase (PDE) , adenosine receptors , and histone deacetylase (HDAC) . These targets play crucial roles in various physiological processes. PDE is responsible for breaking down cyclic AMP in smooth muscles, adenosine receptors mediate various physiological responses, and HDAC regulates gene expression .
Mode of Action
This compound acts as a PDE inhibitor , adenosine receptor antagonist , and HDAC activator . As a PDE inhibitor, it prevents the breakdown of cyclic AMP, leading to smooth muscle relaxation . By blocking adenosine receptors, it counteracts the effects of adenosine, a neurotransmitter that induces sleep, contracts smooth muscles, and relaxes cardiac muscle . As an HDAC activator, it modulates gene expression .
Biochemical Pathways
This compound affects the cyclic AMP pathway by inhibiting PDE, leading to an increase in cyclic AMP levels . This results in the relaxation of bronchial smooth muscle and pulmonary blood vessels, reducing airway responsiveness to various stimuli . It also blocks the action of adenosine, an inhibitory neurotransmitter, thereby stimulating the central nervous system .
Pharmacokinetics
Theophylline is known to distribute rapidly into fat-free tissues and body water . About 40% of theophylline is bound to plasma proteins, primarily to albumin . Theophylline passes freely across the placenta, into breast milk, and into cerebrospinal fluid . Theophylline has a narrow therapeutic window, and its use must be monitored by direct measurement of serum theophylline levels to avoid toxicity .
Result of Action
This compound’s action results in bronchial dilation , smooth muscle relaxation , and central nervous system stimulation . These effects help manage symptoms of asthma, bronchospasm, and other chronic lung diseases caused by reversible airflow obstruction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, blood pH values, plasma protein content, and the administration of concomitant drugs may affect the fraction of theophylline bound to plasma proteins . Additionally, this compound is an equilibrium mixture containing theophylline sodium and glycine in approximately equimolecular proportions, buffered with an additional mole of glycine , which could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Theophylline sodium glycinate plays a significant role in various biochemical reactions. Theophylline, the active component, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, which in turn promote bronchodilation and reduce inflammation . This compound interacts with enzymes such as phosphodiesterase, proteins like adenosine receptors, and other biomolecules involved in inflammatory pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA), which then phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, it inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and leukotrienes, thereby reducing inflammation and enhancing bronchodilation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzymes responsible for breaking down cAMP in smooth muscle cells . This inhibition results in increased cAMP levels, leading to bronchodilation . Theophylline also binds to the adenosine A2B receptor, blocking adenosine-mediated bronchoconstriction . Furthermore, this compound activates histone deacetylase, which modulates gene expression by altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its bronchodilator and anti-inflammatory properties over extended periods . This compound may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can sustain its therapeutic effects on cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bronchoconstriction and inflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects such as gastrointestinal disturbances, cardiac arrhythmias, and central nervous system stimulation . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. Theophylline is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2 . It undergoes N-demethylation and hydroxylation to form metabolites such as 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine . These metabolites are then excreted in the urine. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its therapeutic effects . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
Preparation Methods
Theophylline sodium glycinate is prepared by combining theophylline with glycine in approximately equimolecular proportions. The mixture is buffered with an additional mole of glycine . The preparation involves dissolving theophylline in sodium hydroxide and then adding glycine until the solution clears . The resulting compound is dried at 105°C for 4 hours to obtain the final product .
Chemical Reactions Analysis
Theophylline sodium glycinate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: The reduction of theophylline is less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common reagents used in these reactions include cytochrome P450 enzymes, which mediate the oxidation of theophylline . The major products formed from these reactions include 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine .
Scientific Research Applications
Theophylline sodium glycinate has several scientific research applications:
Comparison with Similar Compounds
Theophylline sodium glycinate is similar to other methylxanthine derivatives such as:
Caffeine: Both compounds inhibit phosphodiesterase and block adenosine receptors, but caffeine has a more pronounced central nervous system stimulant effect.
Theobromine: Similar to theophylline, theobromine also relaxes smooth muscle and dilates bronchial airways, but it is less potent.
The uniqueness of this compound lies in its combination with glycine, which enhances its solubility and reduces gastric irritation compared to other theophylline derivatives .
Properties
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-10-0, 10092-68-9 | |
Record name | Theophylline sodium glycinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, sodium salt, compd. with theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEOPHYLLINE SODIUM GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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